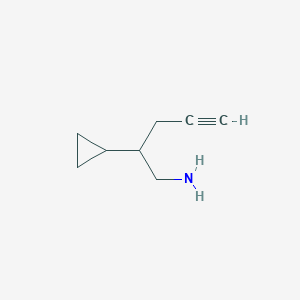

2-Cyclopropylpent-4-yn-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

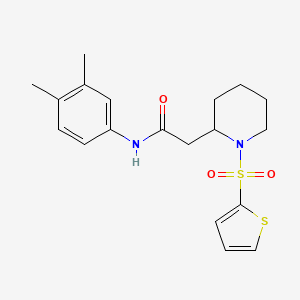

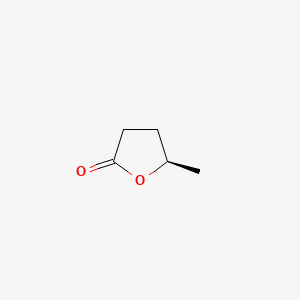

The molecular structure of “2-Cyclopropylpent-4-yn-1-amine” can be deduced from its name. It likely consists of a cyclopropyl group attached to the second carbon of a pent-4-yn-1-amine. The pent-4-yn-1-amine would consist of a five-carbon chain with a triple bond on the fourth carbon and an amine group on the first carbon .科学的研究の応用

Enantioselective Catalysis and Cyclization

Racemic and Tropos BIPHEP Ligands for Rh(I)-Complexes

These complexes demonstrate high enantioselectivity in ene-type cyclization of 1,6-enynes, influenced by the chirally flexible or rigid nature of the BIPHEP-Rh complexes, which can be controlled by the complexed amines. This process highlights the application of cyclopropyl-containing ligands in asymmetric synthesis, contributing to the development of novel enantiomerically enriched molecules (Mikami, Kataoka, Yusa, & Aikawa, 2004).

Hydroamination and Cyclopropanation

Diastereo- and Enantioselective Hydroamination

This process synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. It's crucial for generating bioactive compounds with complex cycloalkane units, showcasing the utility of cyclopropyl groups in achieving high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).

Photoredox Catalysis

Photoredox-catalyzed Oxo-amination

This method involves the ring-opening oxo-amination of aryl cyclopropanes, facilitating the construction of β-amino ketone derivatives. It exemplifies the use of cyclopropyl groups in modern organic synthesis for generating diverse molecular frameworks (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).

Cyclopropylation Reactions

Chan-Lam Cyclopropylation of Phenols and Azaheterocycles

This scalable reaction forms cyclopropane-heteroatom linkages, crucial in medicinal chemistry for their unique features and high stability. It represents a strategic approach for synthesizing cyclopropyl aryl ethers and amine derivatives, highlighting the cyclopropyl group's importance in drug development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).

Biobased Amines and Polymers

Biobased Amines for Material Chemistry

Cyclopropyl-containing amines are explored for synthesizing polymers, given their high reactivity and role as monomers in creating polyamides and other materials. This research signifies the cyclopropyl group's potential in developing sustainable, biobased polymers for various applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

特性

IUPAC Name |

2-cyclopropylpent-4-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVPAUOOQWEWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CN)C1CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)

![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)

![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)